molecular formula C21H22N4OS B14120291 (4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone CAS No. 1215327-75-5

(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone

Cat. No.: B14120291
CAS No.: 1215327-75-5
M. Wt: 378.5 g/mol
InChI Key: BRFQQOSDSHFKHD-UHFFFAOYSA-N
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Description

(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring, a thiazole ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 7-methoxy-3-phenyl-4-(3-piperazin-1-yl-propoxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The reaction conditions often require careful control of temperature and pH to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques can enhance the efficiency and scalability of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmaceutical research.

Industry

In the industrial sector, this compound can be used in the development of new materials, catalysts, and other products. Its chemical properties make it suitable for various applications, including the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Benzylpiperazin-1-yl)[4-methyl-2-(pyridin-4-yl)-1,3-thiazol-5-yl]methanone apart from similar compounds is its specific combination of functional groups and ring structures. This unique arrangement allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1215327-75-5

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-methyl-2-pyridin-4-yl-1,3-thiazol-5-yl)methanone

InChI

InChI=1S/C21H22N4OS/c1-16-19(27-20(23-16)18-7-9-22-10-8-18)21(26)25-13-11-24(12-14-25)15-17-5-3-2-4-6-17/h2-10H,11-15H2,1H3

InChI Key

BRFQQOSDSHFKHD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=NC=C2)C(=O)N3CCN(CC3)CC4=CC=CC=C4

Origin of Product

United States

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